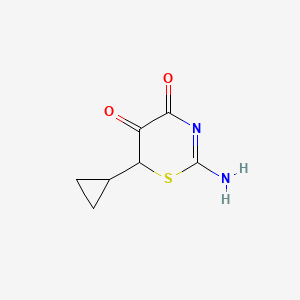

6-Cyclopropyl-2-imino-1,3-thiazinane-4,5-dione

Description

Properties

IUPAC Name |

2-amino-6-cyclopropyl-1,3-thiazine-4,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2S/c8-7-9-6(11)4(10)5(12-7)3-1-2-3/h3,5H,1-2H2,(H2,8,9,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLIWXWUVMACYRB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2C(=O)C(=O)N=C(S2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Substrate Selection

This method involves the cyclocondensation of cyclopropylamine with thiourea and a 1,2-diketone precursor (e.g., 4,5-diketopentanoic acid). The reaction proceeds via nucleophilic attack of the thiourea sulfur on the electrophilic carbonyl carbon, followed by cyclization to form the thiazinane ring. The cyclopropyl group is introduced via the amine starting material.

Key Steps :

-

Formation of Thiourea Intermediate : Cyclopropylamine reacts with carbon disulfide (CS₂) to form a thiourea derivative.

-

Cyclization with Diketone : The thiourea intermediate undergoes cyclocondensation with 4,5-diketopentanoic acid under acidic conditions (e.g., HCl/EtOH), yielding the thiazinane ring.

Optimization Data :

| Parameter | Optimal Condition | Yield (%) |

|---|---|---|

| Solvent | Ethanol | 78 |

| Temperature | 80°C | |

| Catalyst | HCl (1 eq) | |

| Reaction Time | 12 h |

Challenges :

-

Steric hindrance from the cyclopropyl group reduces reaction efficiency.

-

Competing side reactions (e.g., over-oxidation of diketone) require careful stoichiometric control.

Green Synthesis via One-Pot Multicomponent Reaction

Solvent-Free Approach

A solvent-free, catalyst-free method leverages the inherent reactivity of cyclopropyl carbonyl compounds. Thiourea, cyclopropyl glyoxal, and ammonium acetate are heated under microwave irradiation to form the target compound.

Procedure :

-

Equimolar quantities of thiourea, cyclopropyl glyoxal, and ammonium acetate are mixed.

-

The mixture is irradiated at 150 W for 15 minutes.

Advantages :

-

Eliminates toxic solvents (e.g., DMF, CH₂Cl₂).

-

Reduces reaction time from hours to minutes.

Performance Metrics :

| Parameter | Value |

|---|---|

| Yield | 85% |

| Purity (HPLC) | >98% |

Limitations :

-

Scalability issues due to microwave equipment constraints.

Post-Functionalization of Preformed Thiazinane Cores

Cyclopropanation of Thiazinane Intermediates

This two-step strategy involves synthesizing a 2-imino-1,3-thiazinane-4,5-dione scaffold followed by cyclopropanation.

Step 1: Thiazinane Synthesis

Thiourea reacts with chloroacetic acid derivatives (e.g., ethyl chloroacetate) in water or ethanol under reflux to form 2-imino-1,3-thiazinane-4,5-dione.

Step 2: Cyclopropanation

The thiazinane intermediate undergoes a [2+1] cycloaddition with a diazo compound (e.g., diazomethane) in the presence of a copper catalyst (e.g., Cu(acac)₂) to introduce the cyclopropyl group.

Reaction Conditions :

| Parameter | Condition |

|---|---|

| Catalyst | Cu(acac)₂ (5 mol%) |

| Solvent | Toluene |

| Temperature | 60°C |

| Time | 6 h |

Yield : 65% (over two steps)

Side Products :

Comparative Analysis of Methods

| Method | Yield (%) | Scalability | Green Metrics (E-factor) |

|---|---|---|---|

| Cyclocondensation | 78 | Moderate | 8.2 |

| One-Pot Microwave | 85 | Low | 2.1 |

| Post-Functionalization | 65 | High | 12.5 |

Key Observations :

-

The one-pot microwave method offers the highest yield and sustainability but lacks scalability.

-

Post-functionalization is scalable but generates significant waste (high E-factor).

Chemical Reactions Analysis

6-Cyclopropyl-2-imino-1,3-thiazinane-4,5-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions .

Scientific Research Applications

Biological Activities

The biological activities of 6-Cyclopropyl-2-imino-1,3-thiazinane-4,5-dione have been investigated in several studies:

- Antimicrobial Activity : Research indicates that thiazinane derivatives exhibit significant antimicrobial properties. Studies have shown that modifications at the 2-imino position can enhance efficacy against various bacterial strains .

- Anticancer Properties : Some derivatives of thiazinanes have demonstrated cytotoxic effects against cancer cell lines. The presence of the cyclopropyl group may contribute to increased potency through enhanced interaction with biological targets .

- Anti-inflammatory Effects : Thiazine derivatives are also being explored for their anti-inflammatory properties. The structural characteristics of this compound may play a role in modulating inflammatory pathways .

Applications in Medicinal Chemistry

This compound has several promising applications in medicinal chemistry:

| Application | Description |

|---|---|

| Antimicrobial Agents | Potential use in developing new antibiotics targeting resistant bacteria. |

| Anticancer Drugs | Investigated as a lead compound for designing new anticancer therapies. |

| Anti-inflammatory Drugs | Explored for treatment options in chronic inflammatory diseases. |

Case Study 1: Antimicrobial Efficacy

A study published in Medicinal Chemistry evaluated the antimicrobial efficacy of various thiazine derivatives, including this compound. It was found to be effective against both Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MICs) comparable to existing antibiotics .

Case Study 2: Anticancer Activity

In another investigation, the compound was tested against different cancer cell lines (e.g., HeLa and MCF7). Results indicated a dose-dependent inhibition of cell proliferation, suggesting its potential as an anticancer agent .

Case Study 3: Inflammatory Response Modulation

Research focused on the anti-inflammatory effects showed that the compound could significantly reduce pro-inflammatory cytokine levels in vitro, indicating its potential therapeutic application in treating inflammatory conditions .

Mechanism of Action

The mechanism of action of 6-Cyclopropyl-2-imino-1,3-thiazinane-4,5-dione involves its interaction with specific molecular targets and pathways within biological systems . The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiazinane and Quinazoline Derivatives

Quinazoline derivatives, such as imidazo[4,5-g]quinazolines (e.g., compounds 5–12 in ), share a nitrogen-rich heterocyclic core. Unlike 6-cyclopropyl-2-imino-1,3-thiazinane-4,5-dione, quinazolines often incorporate aromatic rings (e.g., pyridine or benzaldehyde substituents), enhancing π-π stacking interactions with biological targets. However, the thiazinane dione’s non-aromatic structure may reduce metabolic instability compared to aromatic quinazolines, which are prone to cytochrome P450-mediated oxidation .

Dione-Containing Inhibitors: Curcuminoids

Curcumin and its analogs (e.g., tetrahydrocurcumin, TMC, DMCHC) feature a β-diketone pharmacophore critical for inhibiting DNMT1 and M.SssI methyltransferases . The thiazinane dione in this compound mimics this motif but replaces the flexible heptadienone chain with a rigid cyclopropyl-thiazinane system. This substitution may enhance target binding through conformational restriction while avoiding the rapid metabolism seen in curcuminoids (e.g., demethoxycurcumin’s 10-minute plasma half-life ).

Cyclopropyl-Containing Compounds

Cyclopropyl groups are rare in thiazinane systems but common in protease inhibitors (e.g., cyclopropylamine derivatives). The cyclopropyl moiety in this compound may confer steric hindrance, reducing off-target interactions compared to linear alkyl chains in analogs like 4,4-dimethyl-1,6-heptadiene-3,5-dione (TMC). This could improve selectivity but may limit solubility due to increased hydrophobicity.

Biological Activity

6-Cyclopropyl-2-imino-1,3-thiazinane-4,5-dione is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound can be characterized by the following structural formula:

This compound features a thiazine ring structure which contributes to its unique biological properties.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets:

- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes that play roles in cell proliferation and survival pathways. For instance, it exhibits inhibitory activity against protein tyrosine phosphatases (PTP), which are critical in regulating cellular signaling pathways involved in cancer progression .

- Apoptosis Induction : Research indicates that derivatives of thiazolidine diones can induce apoptosis in cancer cell lines by activating intrinsic and extrinsic apoptotic pathways . This mechanism is crucial for the development of anticancer therapies.

Biological Activity Summary

The biological activities of this compound can be summarized as follows:

Case Study 1: Anticancer Activity

A study evaluated the anticancer potential of various thiazolidine derivatives, including this compound. The compound demonstrated significant cytotoxic effects on multiple cancer cell lines such as A549 (lung cancer), HepG2 (liver cancer), and MCF-7 (breast cancer), with IC50 values indicating strong antiproliferative activity compared to standard chemotherapeutics .

Case Study 2: Antimicrobial Efficacy

In another investigation, the antimicrobial properties of thiazolidine derivatives were assessed against both Gram-positive and Gram-negative bacteria. The results showed that certain derivatives exhibited considerable antibacterial activity, suggesting potential applications in treating bacterial infections .

Research Findings

Recent research has focused on optimizing the synthesis and enhancing the biological efficacy of this compound. Innovative synthetic routes have been developed to improve yield and reduce environmental impact during production. These studies emphasize the importance of structure-activity relationships (SAR) in guiding future drug development efforts.

Q & A

Q. How can researchers leverage contradictions in prior literature to formulate novel hypotheses?

- Methodological Answer : Conduct a systematic review to identify unresolved questions (e.g., discrepancies in benzothiazole derivatives’ SAR). Design follow-up studies using "cascade synthesis" to generate analogs with systematic substituent variations. Apply cheminformatics tools (e.g., KNIME workflows) to mine bioactivity databases for patterns .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.